MFCD18318534

Description

However, based on analogous compounds (e.g., CAS 918538-05-3 , CAS 1533-03-5 ), it likely belongs to the class of heterocyclic or fluorinated aromatic compounds. Such compounds are frequently utilized in medicinal chemistry and materials science due to their stability, bioavailability, and tunable reactivity. For instance, pyrrolo-triazine derivatives (CAS 918538-05-3) exhibit biological activity, while trifluoromethyl-substituted compounds (CAS 1533-03-5) are valued for their metabolic resistance .

Properties

IUPAC Name |

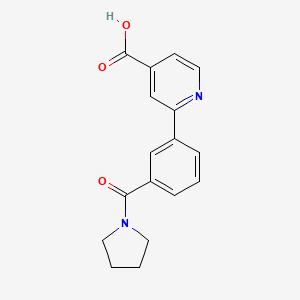

2-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)15-11-14(17(21)22)6-7-18-15/h3-7,10-11H,1-2,8-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTDOZQGFVTYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688370 | |

| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-03-1 | |

| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318534” involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that are carefully controlled to yield the desired compound. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “MFCD18318534” is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale reactors to produce the compound efficiently. The industrial production methods ensure that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318534” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.

Common Reagents and Conditions: The common reagents used in the reactions of “MFCD18318534” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products: The major products formed from the reactions of “MFCD18318534” depend on the type of reaction and the reagents used. These products can include various derivatives of the original compound, each with unique properties and applications.

Scientific Research Applications

“MFCD18318534” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of “MFCD18318534” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of MFCD18318534 and Analogs

Structural Comparison

CAS 918538-05-3 : This dichloro-pyrrolo-triazine derivative shares a nitrogen-rich heterocyclic core with MFCD18318532. The presence of chlorine atoms enhances electrophilicity, making it reactive in cross-coupling reactions . In contrast, MFCD18318534 may substitute chlorine with bromine or fluorine to alter steric and electronic effects.

CAS 1533-03-5 : The trifluoromethyl group in this compound improves metabolic stability and lipophilicity, a feature likely mirrored in MFCD18318534 if fluorinated. However, the ketone moiety in CAS 1533-03-5 introduces polarity, whereas MFCD18318534’s heterocyclic structure may prioritize planar aromaticity for target binding .

Functional Comparison

- Reactivity : CAS 918538-05-3 undergoes nucleophilic substitution at chlorine sites, whereas CAS 1533-03-5 participates in condensation reactions via its ketone group. MFCD18318534, with a hypothetical halogen/heterocyclic framework, may exhibit versatility in both substitution and coupling reactions.

- Biological Activity : Pyrrolo-triazines (CAS 918538-05-3) inhibit kinases by mimicking ATP’s adenine moiety . Trifluoromethyl compounds (CAS 1533-03-5) often enhance pharmacokinetic profiles. MFCD18318534 could bridge these traits, optimizing both target affinity and metabolic stability.

Research Findings and Limitations

Recent studies highlight the following:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.